Dextromethorphan hydrobromide is a synthetic compound primarily recognized for its role as an antitussive agent, commonly found in over-the-counter cough medications. It belongs to the morphinan class of medications, which exhibit a range of pharmacological effects, including sedative and dissociative properties. Unlike traditional opioids, dextromethorphan does not significantly bind to mu-opioid receptors, making it less likely to produce physical dependence. Its therapeutic effects are attributed to its action on various neurotransmitter receptors, particularly in the central nervous system.
Dextromethorphan hydrobromide is derived from levomethorphan, which is an opioid analgesic. The compound is classified as an antitussive and is utilized mainly for the treatment of cough associated with colds or other respiratory conditions. The United States Food and Drug Administration has approved its use in various formulations, including liquid-filled capsules and extended-release suspensions .
The synthesis of dextromethorphan hydrobromide can be achieved through several methods, reflecting advancements in both traditional and modern synthetic chemistry. Key synthetic routes include:
The synthesis generally involves reactions in inert solvents with careful control of temperature and pressure conditions to optimize yield and purity. For example, one method describes a reaction involving sodium hydroxide and chloroform to produce dextromethorphan from its hydrobromide form .
Dextromethorphan hydrobromide has a molecular formula of with a molecular weight of approximately 370.32 g/mol . The compound's structure consists of a morphinan backbone with a methoxy group at the 3-position and a methyl group at the 17-position.
Dextromethorphan participates in several chemical reactions primarily during its metabolic processing within the body:
Dextromethorphan works primarily by acting on sigma-1 receptors and N-methyl-D-aspartate receptors within the central nervous system, leading to its cough suppressant effects. It inhibits the reuptake of serotonin and may also modulate glutamate transmission . The pharmacological profile indicates that dextromethorphan can produce dissociative effects at higher doses due to its interaction with these neurotransmitter systems.
Dextromethorphan hydrobromide is primarily used as an antitussive agent in various formulations for treating coughs caused by minor throat or airway irritation. Its applications extend beyond symptomatic relief; recent studies have explored its potential as a rapid-acting antidepressant when combined with bupropion for patients with major depressive disorder . Additionally, ongoing research investigates its role in managing other conditions due to its unique pharmacological properties.
Dextromethorphan functions as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding preferentially to the phencyclidine site within the receptor’s ion channel. This antagonism is primarily mediated by its metabolite, dextrorphan, which exhibits 10-fold greater affinity for NMDA receptors than the parent compound. Dextrorphan blocks glutamate-induced calcium influx, thereby attenuating excitotoxic neuronal damage during ischemic events or neurodegenerative processes [1] [3].
In the nucleus tractus solitarius (NTS)—a key brainstem region regulating cough reflexes—dextromethorphan inhibits AMPA receptor-mediated glutamatergic transmission presynaptically. Electrophysiological studies in guinea pigs demonstrate that dextromethorphan:
Table 1: Dextromethorphan’s Receptor Binding Profile
Receptor/Target | Affinity (Ki, nM) | Primary Action | Functional Outcome |
---|---|---|---|
NMDA (GluN2A) | 486–906* | Antagonist | Neuroprotection, reduced excitotoxicity |
σ-1 receptor | 142–652 | Agonist | Antioxidant response, neuroplasticity |
SERT | 23–40 | Inhibitor | Increased synaptic serotonin |
NET | 240+ | Inhibitor | Increased synaptic norepinephrine |
α3β4 nAChR | 700–8900 | Antagonist | Modulation of neurotransmitter release |
*Dextrorphan affinity [3] [20].
Dextromethorphan acts as a high-affinity sigma-1 receptor (σ-1R) agonist (Ki = 142–652 nM). The σ-1R is an endoplasmic reticulum chaperone protein enriched in mitochondrial-associated membranes that regulates cellular stress responses. Activation by dextromethorphan triggers:
In models of Parkinson’s disease, σ-1R agonism protects dopaminergic neurons by inhibiting microglial activation and reducing TNF-α production. This mechanism is independent of NMDA receptor blockade, as demonstrated by insensitivity to the σ-1 antagonist BD-1047 [4] [7].
Dextromethorphan inhibits serotonin (SERT) and norepinephrine (NET) transporters with nanomolar affinity (SERT Ki = 23–40 nM; NET Ki = 240 nM). This dual reuptake inhibition increases synaptic concentrations of monoamines, contributing to:
The drug’s SERT/NET inhibition occurs at clinically relevant concentrations achieved with CYP2D6 inhibition (e.g., via quinidine co-administration). Free brain concentrations of ~30 nM after dextromethorphan/quinidine administration (20/10 mg) are sufficient to occupy >50% of SERT sites [7].
Dextromethorphan inhibits presynaptic N-type (CaV2.2) and P/Q-type voltage-gated calcium channels, reducing Ca2+ influx and subsequent vesicular neurotransmitter release. This action:
Table 2: Neuroprotective Mechanisms of Dextromethorphan
Pathway | Molecular Targets | Cellular Effects | Disease Relevance |
---|---|---|---|
Glutamate homeostasis | NMDA receptor, AMPA receptor | Reduced excitotoxicity, suppressed Ca2+ overload | Stroke, traumatic brain injury |
σ-1R chaperone activation | IP3R, BiP, NADPH oxidase | Enhanced ER-mitochondria signaling, ROS reduction | Neurodegeneration, ALS |
Monoamine reuptake | SERT, NET | Increased 5-HT/NE transmission | Depression, pseudobulbar affect |
Calcium channel blockade | N-type, P/Q-type Ca2+ channels | Reduced neurotransmitter vesicle fusion | Neuropathic pain, epilepsy |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3